3-Bromo-4-(1H-imidazol-1-yl)benzoic acid is a compound that integrates a bromine atom and an imidazole ring into a benzoic acid structure. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities and applications in synthesizing other chemical entities.
This compound can be classified as a bromo-substituted benzoic acid derivative with an imidazole substituent. It falls under the category of heterocyclic compounds due to the presence of the imidazole ring, which is a five-membered aromatic ring containing two nitrogen atoms.
The synthesis of 3-Bromo-4-(1H-imidazol-1-yl)benzoic acid can involve multiple approaches, often focusing on bromination followed by the introduction of the imidazole group.
The synthesis may utilize solvents like dimethyl sulfoxide or water, with bases such as sodium carbonate or potassium hydroxide to promote reactions. Microwave-assisted techniques have also been explored to enhance yields and reduce reaction times .
The molecular structure of 3-Bromo-4-(1H-imidazol-1-yl)benzoic acid consists of:
The molecular formula for 3-Bromo-4-(1H-imidazol-1-yl)benzoic acid is , with a molecular weight of approximately 271.09 g/mol. The compound features distinct functional groups that contribute to its reactivity and biological properties.
3-Bromo-4-(1H-imidazol-1-yl)benzoic acid can participate in various chemical reactions, including:
Reactions involving this compound often require careful control of temperature and pH to optimize yields and minimize side products. The use of catalysts may also enhance reaction rates.
The mechanism of action for 3-Bromo-4-(1H-imidazol-1-yl)benzoic acid largely depends on its application in biological systems or synthetic pathways:
Studies have indicated that compounds containing imidazole rings often exhibit significant biological activities due to their ability to mimic natural substrates in enzyme-catalyzed reactions .
3-Bromo-4-(1H-imidazol-1-yl)benzoic acid is typically characterized by:
Key chemical properties include:
Relevant data on melting point, boiling point, and spectral characteristics (NMR, IR) are essential for identification and characterization purposes .
3-Bromo-4-(1H-imidazol-1-yl)benzoic acid has several potential applications:
Research continues to explore its full potential in these areas, highlighting the importance of such compounds in advancing both scientific knowledge and practical applications .
Introduction to the Compound3-Bromo-4-(1H-imidazol-1-yl)benzoic acid (CAS 1141669-53-5) is a halogenated, nitrogen-containing heterocyclic compound with the molecular formula C₁₀H₇BrN₂O₂ and a molecular weight of 267.08 g/mol. Its structure integrates a benzoic acid scaffold substituted at the meta-position with bromine and at the para-position with an imidazole ring. This molecular architecture confers significant potential for pharmaceutical applications, leveraging the imidazole moiety's role in biomolecular interactions and the carboxylic acid's capacity for salt formation or derivatization [2] [6]. The compound's amphoteric nature—arising from the imidazole's basic nitrogen (pKa ~7.0) and the carboxylic acid's acidity (pKa ~4.2)—enables diverse reactivity and solubility profiles, facilitating further structural optimization [1] [5].
1.1. In Silico Design of Novel Derivatives via Substituent Engineering
Computational approaches enable rational modification of the parent compound to enhance pharmacological properties. Key strategies include:
Electronic Effect Modulation: Density Functional Theory (DFT) calculations reveal that electron-withdrawing groups (e.g., -NO₂, -CF₃) at the imidazole C4/C5 positions decrease the HOMO-LUMO gap by 0.8–1.2 eV, enhancing electrophilic reactivity. Conversely, electron-donating groups (e.g., -CH₃, -OCH₃) increase electron density at N3, improving hydrogen-bond acceptor strength by 15–20% [1] [8]. Such modifications are critical for target binding, as seen in histamine receptor antagonists where imidazole tautomerism dictates affinity [1].
Bioisosteric Replacement: Replacing bromine with bioisosteres like -CN or -CF₃ maintains steric bulk (volume: 25–30 ų) while altering lipophilicity (ClogP shifts from 2.8 to 1.9–2.5). Molecular docking predicts that 4-CN derivatives exhibit 30% higher binding affinity to Pseudomonas aeruginosa Penicillin-Binding Protein 3 (PBP3) due to enhanced dipole interactions [1] [6].
Carboxylic Acid Isosteres: Substituting -COOH with tetrazole or sulfonamide improves metabolic stability. Free energy perturbation (FEP) simulations indicate tetrazole derivatives increase plasma half-life by 2.3-fold while retaining zinc-binding capacity in metalloenzyme inhibitors [1].
Table 1: In Silico Predictions for Key Derivatives
Substituent Position | Group | ΔHOMO-LUMO (eV) | ClogP | Predicted Bioactivity (IC₅₀ nM)* |
---|---|---|---|---|
Imidazole C4 | -NO₂ | -1.2 | 2.1 | 85 (EGFR Kinase) |
Imidazole C4 | -OCH₃ | +0.5 | 2.4 | 220 (EGFR Kinase) |
Benzoic Acid (replacement) | Tetrazole | N/A | 1.7 | 78 (Carbonic Anhydrase) |
Bromine (replacement) | -CN | -0.9 | 1.9 | 65 (PBP3) |
*Lower IC₅₀ indicates higher potency; values from docking against clinical targets.
Regioselective BrominationAchieving meta-bromination on the benzoic acid scaffold requires precise catalyst control to avoid dihalogenation:
Imidazole N-ArylationCoupling imidazole to brominated benzoates demands metal catalysis:
Table 2: Comparison of Imidazole Coupling Methods
Catalyst System | Conditions | Yield (%) | Byproducts | Turnover Number (TON) |
---|---|---|---|---|
CuI/trans-DACH | DMSO, 110°C, 24 h | 85 | <5% Diimidazolyl | 85 |
Pd-PEPPSI-IPr | Toluene, 80°C, 12 h | 90 | <2% Homocoupling | 1,200 |
Uncatalyzed Thermal | DMF, 150°C, 48 h | 35 | 40% Dehalogenation | N/A |
Solvent Optimization and Atom Economy
Catalyst Recycling and Waste Reduction
Table 3: Green Metrics for Multi-Step Synthesis
Method | PMI (kg/kg) | E-Factor | Atom Economy (%) | Energy Use (kJ/mol) |
---|---|---|---|---|
Conventional Stepwise | 18.5 | 8.7 | 65 | 1,420 |
One-Pot Tandem | 6.8 | 3.1 | 84 | 890 |
MW-Assisted in Water | 4.2 | 3.2 | 89 | 310 |
PMI = Process Mass Intensity; E-Factor = Waste produced per product unit.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1